molecular formula C13H15N3O B1482627 (1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanol CAS No. 2098013-96-6

(1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanol

Cat. No.: B1482627
CAS No.: 2098013-96-6
M. Wt: 229.28 g/mol
InChI Key: TXZPEULRGONRLZ-UHFFFAOYSA-N
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Description

(1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanol is a useful research compound. Its molecular formula is C13H15N3O and its molecular weight is 229.28 g/mol. The purity is usually 95%.
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Biological Activity

(1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanol is a novel compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. The compound's molecular formula is C13H15N3O, with a molecular weight of 229.28 g/mol. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Pharmacological Profile

The pyrazole ring system, which is central to this compound, is known for its diverse biological activities. Pyrazole derivatives have been extensively studied for their anti-inflammatory, analgesic, anti-cancer, and antimicrobial properties. The specific biological activities of this compound have not been extensively documented in literature; however, related compounds indicate a promising pharmacological profile.

Key Biological Activities

  • Anti-inflammatory Activity : Pyrazole derivatives have shown significant anti-inflammatory effects in various models. For instance, compounds similar to this compound have demonstrated inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 .
  • Antimicrobial Activity : Several studies have reported that pyrazole derivatives exhibit antibacterial properties against various pathogens, including E. coli and Staphylococcus aureus. Compounds with similar structures have shown effective inhibition against these bacteria, suggesting potential for this compound in treating infections .
  • Anticancer Potential : The pyrazole scaffold has been recognized for its anticancer properties. Some derivatives have been reported to induce apoptosis in cancer cells and inhibit tumor growth in vivo .

The biological activity of this compound can be attributed to its interaction with specific biological targets:

  • Enzyme Inhibition : Many pyrazole derivatives act as inhibitors of enzymes involved in inflammatory pathways or cancer progression.
  • Receptor Modulation : The compound may interact with various receptors involved in pain and inflammation signaling pathways.

Case Studies

Several studies have explored the biological activities of pyrazole derivatives related to this compound:

StudyCompoundActivityResults
Selvam et al.1-thiocarbamoyl 3-substituted phenyl pyrazolesAnti-inflammatoryComparable to indomethacin
Burguete et al.1,5-diaryl pyrazolesAntibacterialEffective against E. coli and S. aureus
Chovatia et al.4,5-dihydro-(1H)-pyrazole derivativesAntitubercularHigh inhibition against Mycobacterium tuberculosis at low concentrations

Properties

IUPAC Name

[1-(cyclopropylmethyl)-3-pyridin-3-ylpyrazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c17-9-12-8-16(7-10-3-4-10)15-13(12)11-2-1-5-14-6-11/h1-2,5-6,8,10,17H,3-4,7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXZPEULRGONRLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C=C(C(=N2)C3=CN=CC=C3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanol
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